molecular formula C23H22FN3O3 B11015363 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11015363
M. Wt: 407.4 g/mol
InChI Key: DIRPLTGLSVBZEG-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 6-fluoroindole core linked via an ethyl group to a substituted isoquinolinecarboxamide scaffold.

Properties

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H22FN3O3/c1-30-13-12-27-15-20(18-4-2-3-5-19(18)23(27)29)22(28)25-9-11-26-10-8-16-6-7-17(24)14-21(16)26/h2-8,10,14-15H,9,11-13H2,1H3,(H,25,28)

InChI Key

DIRPLTGLSVBZEG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl group in the isoquinoline carboxamide can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Conversion to secondary alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancer.

    Biological Studies: The compound can be used to study the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.

    Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms involving indole and isoquinoline structures.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. The indole moiety may interact with serotonin receptors, while the isoquinoline carboxamide structure could inhibit specific enzymes involved in disease pathways. The fluoro substituent may enhance binding affinity and selectivity by forming additional hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name / ID Core Structure Key Substituents Pharmacological Relevance (if reported) Evidence ID
Target Compound : N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide Indole + isoquinolinecarboxamide 6-fluoroindole, methoxyethyl, ethyl linker Not explicitly stated; structural analogs target CYP51
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole + benzophenone 5-fluoroindole, benzoylphenyl Synthetic intermediate; no bioactivity reported
2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide Indole + acetamide 6-fluoroindole, morpholinylethyl Not reported; morpholine enhances solubility
N-[2-(1H-indol-3-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide Spirocyclic isoquinoline + indole Spirocyclic core, methoxyethyl, indole-3-yl Structural complexity may influence target binding
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Indole + oxoacetamide 4-fluorobenzyl, indole-3-yl, oxoacetamide Potential kinase inhibitor (CHEMBL127135)

Pharmacological and Physicochemical Properties

  • Solubility: The methoxyethyl group in the target compound likely improves aqueous solubility compared to benzophenone-containing analogs (e.g., compounds), which are more lipophilic .
  • However, the isoquinoline moiety may confer distinct target selectivity .
  • Thermal Stability : Melting points for related compounds (e.g., 233–250°C in ) suggest moderate thermal stability, but data for the target compound are unavailable .

Structure-Activity Relationship (SAR) Insights

  • Fluoro Substituent : The 6-fluoro group on the indole ring (target compound) vs. 5-fluoro () may alter electronic properties and binding interactions .
  • Linker Flexibility : The ethyl linker in the target compound balances rigidity and flexibility, whereas morpholine-containing analogs () introduce conformational constraints .
  • Isoquinoline vs. Benzophenone: The isoquinoline scaffold (target compound) offers a planar aromatic surface for π-π stacking, contrasting with benzophenone’s bulkier, non-planar structure .

Biological Activity

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C21H20FN3O2
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 1324093-12-0

The presence of the indole moiety and isoquinoline structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of indole and isoquinoline have demonstrated activity against various cancer cell lines, including breast and colon carcinoma .
  • Neuroprotective Effects : Compounds containing indole structures are often investigated for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant effects, which could be beneficial in neurodegenerative diseases .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For example, inhibition of phospholipase A2 has been reported for related compounds, indicating a potential for modulating inflammatory responses .

Anticancer Activity

A study evaluated the cytotoxic effects of similar indole-based compounds on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against colon carcinoma HCT-116 cells, suggesting significant anticancer potential .

CompoundCancer Cell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-...TBDTBD

Neuroprotective Studies

Research on neuroprotective agents has highlighted the role of indole derivatives in protecting neuronal cells from oxidative stress. Compounds similar to N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-... have been shown to reduce neuronal apoptosis in vitro, suggesting a protective mechanism against neurodegeneration .

Pharmacological Applications

Given its biological activities, this compound may have potential applications in:

  • Cancer Therapy : As an adjunct or alternative treatment for various malignancies.
  • Neurological Disorders : Potential use in conditions such as Alzheimer's disease or Parkinson's disease due to its neuroprotective properties.

Q & A

Basic Questions

Q. What are the recommended synthetic routes and optimization strategies for N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide?

  • Methodology :

  • Multi-step synthesis : Begin with functionalization of the indole core (e.g., fluorination at the 6-position via electrophilic substitution). Attach the ethyl linker via nucleophilic substitution. The isoquinoline carboxamide moiety can be synthesized through cyclization of substituted benzamides, followed by coupling with the methoxyethyl group using amide bond formation (e.g., EDC/HOBt or DCC-mediated coupling).
  • Optimization : Adjust reaction conditions (solvent polarity, temperature, catalysts) to improve yields. For example, using anhydrous DMF for amide coupling or Pd-catalyzed cross-coupling for aryl-ethyl linkage. Monitor intermediates via TLC and HPLC to ensure stepwise purity .

Q. How is the compound characterized, and what analytical techniques validate its purity and structural integrity?

  • Methodology :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm proton environments (e.g., indole NH, methoxyethyl protons) and carbon backbone.
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for amide/oxo groups).
  • Elemental Analysis : Verify stoichiometry (C, H, N, F content).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Cytotoxicity Assays : Screen against cancer cell lines (e.g., MTT or SRB assays) with IC₅₀ determination.
  • Enzyme Inhibition : Test against kinases or proteases (e.g., fluorescence-based assays for Bcl-2/Mcl-1 inhibition, referencing indole derivatives in ).
  • Solubility and Stability : Assess in PBS (pH 7.4) or simulated biological fluids via LC-MS to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological efficacy?

  • Methodology :

  • Variable Substituents : Synthesize analogs with modifications to the methoxyethyl group (e.g., ethoxy, hydroxyethyl), fluorine position (e.g., 5- vs. 6-fluoro), or indole-ethyl linker length.
  • Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., apoptosis induction in leukemia cells).
  • Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity. Reference , where chloro/nitro substituents enhanced cytotoxicity in indole derivatives .

Q. What computational strategies predict target binding modes and optimize interaction thermodynamics?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Bcl-2 family proteins). Validate docking poses with MD simulations (AMBER/CHARMM) to assess stability.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities.
  • ADMET Prediction : Utilize QikProp or SwissADME to optimize pharmacokinetics (e.g., reducing CYP450 inhibition) .

Q. How can contradictory data on toxicity and efficacy be resolved in preclinical studies?

  • Methodology :

  • Dose-Response Analysis : Re-evaluate toxicity thresholds (e.g., LD₅₀ in murine models) versus therapeutic indices.
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target pathways (e.g., highlights pleiotropic effects contributing to toxicity).
  • Meta-Analysis : Compare datasets across studies (e.g., vs. 12) to identify confounding variables (e.g., cell line heterogeneity, assay conditions) .

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